molecular formula C12H11NO4 B188083 Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 6974-10-3

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No. B188083
CAS RN: 6974-10-3
M. Wt: 233.22 g/mol
InChI Key: NYNCZOLNVTXTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as 2-ethoxycarbonyl-methyl-phthalimide, is a chemical compound with the CAS number 6974-10-3 . It has a molecular weight of 233.22 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is discussed in several papers . The compound has a linear formula of C12H11NO4 .


Physical And Chemical Properties Analysis

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a solid at room temperature . It has a boiling point of 300ºC at 760 mmHg .

Scientific Research Applications

Pharmaceutical Synthesis

  • Field : Pharmaceutical Chemistry .
  • Application : N-isoindoline-1,3-diones heterocycles have gained significant attention for their potential use in pharmaceutical synthesis .
  • Method : One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
  • Results : The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .

Biological Activity Assessment

  • Field : Biological Chemistry .
  • Application : New ethyl dioxoisoindolinyl cyclohexenone carboxylate derivatives have been synthesized and applied as antibacterial agents .
  • Method : Ethylacetoacetate was added to chalcone compounds in ethanol as solvent to produce cyclohexenone compounds, using sodium hydroxide as catalyst .
  • Results : The results exhibited good antibacterial activity of the synthesized compounds against Staphylococcus aureus and Staphylococcus epidermidis at high concentrations (0.01 and 0.001) mg/mL compared to low concentration (0.001 mg/mL) because of high concentration effect .

Antiviral Activity

  • Field : Virology .
  • Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
  • Method : These compounds were synthesized and tested for their inhibitory activity against various viruses .
  • Results : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Anticonvulsant Activity

  • Field : Pharmacology .
  • Application : Certain compounds related to “Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate” have been reported as anticonvulsant agents .
  • Method : These compounds were synthesized and their anticonvulsant activity was evaluated .
  • Results : The results of these studies are not specified in the source .

Antiviral Activity

  • Field : Virology .
  • Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
  • Method : These compounds were synthesized and tested for their inhibitory activity against various viruses .
  • Results : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Anticonvulsant Activity

  • Field : Pharmacology .
  • Application : Certain compounds related to “Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate” have been reported as anticonvulsant agents .
  • Method : These compounds were synthesized and their anticonvulsant activity was evaluated .
  • Results : The results of these studies are not specified in the source .

Safety And Hazards

The safety information for Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate indicates that it has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . Precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

ethyl 2-(1,3-dioxoisoindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNCZOLNVTXTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989906
Record name Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

CAS RN

6974-10-3
Record name NSC 23179
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6974-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6974-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl phthalimidoacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCV2ZHH9RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Citations

For This Compound
8
Citations
AP Nikalje, N Hirani, R Nawle - African Journal of Pharmacy …, 2015 - academicjournals.org
A series of novel 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid (5a-l) have been synthesized by cyclocondensation of N-substituted …
Number of citations: 3 academicjournals.org
L Poletti, D Ragno, O Bortolini, F Presini… - The Journal of …, 2022 - ACS Publications
Indole-decorated glycine derivatives are prepared through an environmentally benign cross-dehydrogenative coupling between N-aryl glycine analogues and indoles (yield of ≤81%). …
Number of citations: 3 pubs.acs.org
MR Kulkarni, ND Gaikwad - Tetrahedron, 2020 - Elsevier
4H-quinolizin-4-one’s is an important heterocyclic compound due to its wide range of applications in medicinal chemistry and material science. Despite of the attractive physicochemical …
Number of citations: 3 www.sciencedirect.com
RF Oliveira, HDS Souza, FS Alves… - Journal of the Brazilian …, 2020 - SciELO Brasil
New diesters derived from phthaloylglycine (7a-7i) were synthesized and their structures characterized by infrared, 1 H and 13 C nuclear magnetic resonance (NMR) spectroscopy. The …
Number of citations: 3 www.scielo.br
HA Khatab, SF Hammad, EM El‐Fakharany… - Scientific Reports, 2023 - nature.com
In this study, we aimed to develop hybrid antitumor compounds by synthesizing and characterizing novel N-substituted acrididine-1,8-dione derivatives, designed as hybrids of …
Number of citations: 6 www.nature.com
RH Guo, Q Zhang, YB Ma, J Luo, CA Geng… - European journal of …, 2011 - Elsevier
A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated for anti-hepatitis B virus (anti-HBV) activities in vitro to …
Number of citations: 23 www.sciencedirect.com
M Kulén, C Núñez-Otero, AG Cairns, J Silver… - …, 2019 - pubs.rsc.org
Chlamydia trachomatis infections are a global health problem and new approaches to treat C. trachomatis with drugs of high specificity would be valuable. A library of substituted ring …
Number of citations: 5 pubs.rsc.org
M Sathishkumar, K Palanikumar, A Mariappan… - Journal of the Iranian …, 2012 - Springer
For the first time an environmentally benign solvent/catalyst-free protocol for the synthesis of a variety of N-substituted phthalimides is submitted. It involves a one-pot coupling of …
Number of citations: 8 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.